tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate chemical properties
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate chemical properties
An In-depth Technical Guide to tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Properties and Applications
Introduction
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate is a key heterocyclic building block widely utilized in medicinal chemistry and organic synthesis. Its unique spirocyclic scaffold, which incorporates a four-membered azetidine ring fused to a six-membered piperidine ring, provides a rigid and three-dimensionally complex structure. This distinct architecture is of significant interest to drug development professionals for designing novel therapeutic agents with optimized pharmacological profiles. The presence of a Boc-protected amine and a free secondary amine at strategic positions allows for selective functionalization, making it a versatile intermediate in the synthesis of complex molecules.[1][2] This guide offers a comprehensive overview of its chemical properties, synthetic applications, and handling protocols, tailored for researchers and scientists in the field.
Chemical Structure and Identifiers
The structural foundation of this molecule is the diazaspiro[3.5]nonane core. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen at the 7-position, leaving the nitrogen at the 2-position available for synthetic modification.
Caption: Chemical structure of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 896464-16-7[3] |
| Molecular Formula | C₁₂H₂₂N₂O₂[3] |
| Molecular Weight | 226.32 g/mol [3] |
| IUPAC Name | tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate[3] |
| InChI | InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-13-9-12/h13H,4-9H2,1-3H3[3] |
| InChIKey | NRADOPGBTAJXKB-UHFFFAOYSA-N[3] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CNC2[3] |
Physicochemical Properties
This compound is typically supplied as a liquid, ranging from colorless to light yellow.[1] Its properties make it suitable for a variety of reaction conditions common in organic synthesis.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Liquid / Oil | [4] |
| Color | Colorless to Light yellow | [1][4] |
| Boiling Point | ~170-180 °C (Predicted: 319 °C) | [1][4] |
| Density | ~0.99 - 1.08 g/mL | [1][4] |
| Solubility | Soluble in common organic solvents like ethanol, DMF, and dichloromethane. | [1] |
| pKa | 10.68 ± 0.20 (Predicted) | [4] |
| Storage Temperature | 2-8°C, often under an inert atmosphere. |[2][4] |
Spectroscopic Data
Full characterization of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate is confirmed through standard spectroscopic methods. While the raw data is proprietary to suppliers, typical analytical data includes ¹H NMR, ¹³C NMR, and Mass Spectrometry, which are available from various chemical suppliers upon request.[5][6][7]
Reactivity and Synthetic Applications
The synthetic utility of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate stems from the differential reactivity of its two nitrogen atoms. The nitrogen at position 7 is protected by a Boc group, which is stable under many reaction conditions but can be readily removed with acid. The secondary amine at position 2 is nucleophilic and serves as the primary site for derivatization.
This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its rigid spirocyclic core is a desirable feature for constraining the conformation of drug candidates, potentially improving binding affinity and selectivity.
Key Applications:
-
Kinase Inhibitors: It is used as a reagent in the synthesis of potent and selective RET kinase inhibitors and CDK4/6 inhibitors, which are targets in cancer therapy.[4][8]
-
PROTACs: The isomeric form, tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation.[9]
-
Chemokine Receptor Modulators: Related diazaspiro[3.5]nonane structures are used to synthesize compounds that modulate the activity of chemokine receptors like CCR3 and CCR5, which are implicated in HIV infection and inflammatory diseases.[10]
Caption: Synthetic utility of the spirocyclic building block.
Synthesis Method Overview
The synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate is a multi-step process. One patented method involves the construction of the spirocyclic core followed by protection of one of the nitrogen atoms.[11] A general, high-level overview of a synthetic approach is as follows:
-
Ring Formation: Construction of a precursor molecule containing the necessary carbon framework.
-
Cyclization: Intramolecular reactions to form the spirocyclic diaza-nonane skeleton.
-
Boc Protection: Selective protection of one of the amine groups with Boc anhydride (di-tert-butyl dicarbonate) to yield the final product.[11]
Experimental Protocol: N-Alkylation (Illustrative)
This section provides a generalized, illustrative protocol for the N-alkylation of the secondary amine, a common reaction for this building block. Note: This is a conceptual workflow and must be adapted and optimized for specific substrates and scales.
Objective: To couple an alkyl halide (R-X) to the secondary amine of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate.
Materials:
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
-
Alkyl halide (e.g., benzyl bromide)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, or potassium carbonate, K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (1.0 eq.).
-
Dissolution: Dissolve the starting material in the anhydrous solvent.
-
Base Addition: Add the base (1.5-2.0 eq.) to the solution.
-
Electrophile Addition: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Safety and Handling
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate and its hydrochloride salt are classified as hazardous.[3][12] Adherence to standard laboratory safety practices is mandatory.
Hazard Identification:
Safe Handling Precautions:
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[12][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12][14]
-
Contact Avoidance: Avoid all personal contact, including inhalation of vapors or dust and contact with skin and eyes.[1][12]
-
Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][13]
Storage:
-
Store in a tightly sealed container in a refrigerator (2-8°C).[4]
-
Some suppliers recommend storage under an inert gas.[2]
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[14]
-
If on Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[13][14]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[12][13]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support.[13]
References
-
ChemBK. tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. [Link]
-
PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. [Link]
-
PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. [Link]
- Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
Autech. Cas 1023301-84-9,tert-Butyl2,7-diazaspiro[3.5]nonane-7-carboxylatehydrochloride. [Link]
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